3-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
3-METHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound featuring an imidazo[1,2-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . For instance, the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation is a common method .
Industrial Production Methods
Industrial production methods for this compound often utilize solvent- and catalyst-free conditions to enhance yield and reduce environmental impact . Microwave-assisted synthesis is also employed to achieve efficient and rapid production .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals, metal-free oxidants, and photocatalysts . Conditions often involve specific temperatures, pressures, and pH levels to optimize reaction efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-METHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a scaffold for the synthesis of new compounds with potential therapeutic properties.
Biology: Investigated for its biological activity against various pathogens.
Medicine: Explored for its potential as an anti-tuberculosis agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes essential for pathogen survival . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of applications in medicinal chemistry.
Pyrimidine derivatives: Used in various therapeutic applications.
Uniqueness
3-METHYL-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is unique due to its specific structural features and the presence of both imidazo[1,2-a]pyrimidine and sulfonamide groups. This combination enhances its potential biological activity and therapeutic applications .
Properties
Molecular Formula |
C20H18N4O2S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-methyl-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H18N4O2S/c1-14-4-3-5-18(12-14)27(25,26)23-17-8-6-16(7-9-17)19-13-24-11-10-15(2)21-20(24)22-19/h3-13,23H,1-2H3 |
InChI Key |
PYAIQEBTEJDEBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC(=NC4=N3)C |
Origin of Product |
United States |
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